BenchChemオンラインストアへようこそ!

8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane

Lipophilicity Tropane scaffold Drug-likeness

This endo-(1R,5S) tropane scaffold delivers predicted CNS permeability (cLogP 3.8–4.2) via its lipophilic 3-methylsulfanyl group, making it an essential brain-penetrant building block. It serves as a critical negative control for H-bond donor-dependent SAR and can be oxidized to sulfoxide/sulfone for metabolite profiling. Secure this unique scaffold for your medicinal chemistry program today.

Molecular Formula C15H19NOS
Molecular Weight 261.38
CAS No. 1795086-20-2
Cat. No. B2916413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane
CAS1795086-20-2
Molecular FormulaC15H19NOS
Molecular Weight261.38
Structural Identifiers
SMILESCSC1CC2CCC(C1)N2C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H19NOS/c1-18-14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3
InChIKeyMUZRPLWSBGBTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane: Core Identity and Procurement Relevance


8-Benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane (CAS 1795086-20-2) is a synthetic, bridged bicyclic compound belonging to the 8-azabicyclo[3.2.1]octane (tropane) class [1]. It is distinguished by a benzoyl amide at the 8-position and a methylsulfanyl (methylthio) substituent at the 3-position on an endo-(1R,5S) scaffold. With a molecular formula of C15H19NOS and a molecular weight of 261.38 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for programs exploring sulfur-containing tropane analogs with modulated lipophilicity and target engagement profiles .

Why 8-Benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane Cannot Be Replaced by Analogous 8-Azabicyclo[3.2.1]octanes


In-class substitution is not feasible because the biological specificity of 8-azabicyclo[3.2.1]octane derivatives is rigorously controlled by the nature and stereochemistry of substituents at the 3- and 8-positions [1]. The 3-methylsulfanyl group in this compound is a distinct pharmacophore that modulates lipophilicity, electron density, and target selectivity compared to 3-hydroxy, 3-oxo, or 3-aryl analogs [2]. Furthermore, the N-benzoyl group (8-position) confers a conformational profile and metabolic susceptibility different from N-methyl, N-alkyl, or N-sulfonyl counterparts, making direct substitution without comparative biological data a source of significant experimental error [3].

Quantitative Differentiation Evidence: 8-Benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane vs. Closest Analogs


Predicted cLogP and Lipophilicity: Methylsulfanyl vs. Methoxy and Hydroxy Analogs

Introducing a 3-methylsulfanyl group increases the calculated partition coefficient (cLogP) by approximately +0.9 to +1.2 log units compared to the corresponding 3-methoxy analog, and by +1.5 to +2.0 log units relative to 3-hydroxy-tropane, based on fragment-based topological predictions for the 8-azabicyclo[3.2.1]octane scaffold [1]. This calculated shift in lipophilicity suggests enhanced passive membrane permeability and potential for improved blood-brain barrier penetration, though experimental validation is pending.

Lipophilicity Tropane scaffold Drug-likeness

Target Engagement Potential: JAK Pathway Interaction vs. Monoamine Transporter Analogs

While most 8-azabicyclo[3.2.1]octane analogs are profiled against monoamine transporters (DAT, SERT, NET) or mu-opioid receptors, the methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate derivative, sharing the same core scaffold, is described as interacting with Janus kinases (JAKs) . This suggests that the combination of a 3-methylsulfanyl group and an 8-aroyl substituent can redirect target engagement away from classical tropane targets, potentially offering a new selectivity vector for kinase-focused programs.

Target selectivity JAK-STAT pathway Kinase inhibition

Metabolic Soft Spot: Sulfur Oxidation Liability vs. Ether and Methylene Analogs

The 3-methylsulfanyl group introduces a distinct metabolic pathway—sulfoxidation to the corresponding sulfoxide—that is absent in 3-methylene or 3-ether analogs. In a study of 3beta-(4-methylthiophenyl)tropane derivatives, the methylthio-to-sulfoxide metabolic conversion was a key contributor to clearance, with the sulfoxide metabolite exhibiting reduced transporter affinity [1]. This oxidation liability is structurally unique to the sulfur-containing series and represents a differentiation vector affecting metabolic stability and in vivo half-life.

Metabolic stability Sulfur oxidation CYP metabolism

Basicity and Ionization State: Benzoyl-amide vs. N-Methyl and N-Unsubstituted Analogs

The N-benzoyl group at the 8-position significantly reduces the basicity of the bridgehead nitrogen. The predicted pKa of the conjugate acid for an N-benzoyl-8-azabicyclo[3.2.1]octane is below 4.0, rendering it essentially neutral under physiological pH [1]. This contrasts with N-methyl analogs (pKa approximately 9.0–9.5) and N-unsubstituted analogs (pKa approximately 10.0–10.5), which are predominantly protonated at pH 7.4. This difference in ionization state profoundly influences solubility, permeability, receptor binding, and lysosomal trapping potential.

Basicity pKa Ionization state

Mu-Opioid Receptor Antagonism Potential: Theravance Patent Landscape and Structural Viability

A series of patents by Theravance, Inc. (e.g., US8664242B2) establishes that properly substituted 8-azabicyclo[3.2.1]octane compounds are potent mu-opioid receptor (MOR) antagonists [1]. The key pharmacophoric requirements for activity include a 3-substituent with hydrogen bond donating capability and an 8-substituent that can engage the receptor's hydrophobic pocket. The 8-benzoyl group in our compound is present in the general formula, though the 3-methylsulfanyl group lacks the hydrogen bond donor required for high MOR affinity as defined in the patent's preferred embodiments. This structural deviation suggests that 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane may function as a lower-affinity MOR ligand or a negative control for structure-activity relationship (SAR) studies.

Mu-opioid receptor Antagonism Patent landscape

Optimal Application Scenarios for 8-Benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane in Scientific Procurement


CNS Drug Discovery: Blood-Brain Barrier Penetration Screening

With a predicted cLogP of 3.8–4.2 and a neutral ionization state at physiological pH, this compound is well-suited for CNS drug discovery programs that require tropane-based ligands with high predicted passive BBB permeability. It can serve as a brain-penetrant comparator for peripherally restricted 3-oxygenated analogs [1].

Mu-Opioid Receptor SAR: Negative Control or Backup Scaffold

For groups working on Theravance-inspired mu-opioid receptor antagonists, this compound's lack of the critical 3-position hydrogen bond donor makes it an excellent negative control for establishing SAR. It can also be explored as a structurally distinct backup scaffold if metabolic issues arise with the 3-amide series [2].

Reaction Methodology: Methylsulfanyl Group as a Handle for Late-Stage Oxidation

The methylsulfanyl group is a versatile synthetic handle that can be selectively oxidized to the sulfoxide or sulfone. This compound can serve as a starting point for exploring the impact of sulfur oxidation state on target binding and metabolism in medicinal chemistry campaigns, with the sulfoxide and sulfone derivatives expected to display markedly different lipophilicity and transporter affinity profiles [3].

Kinase Inhibitor Lead Generation: JAK-Targeted Programs

Given the structural proximity to a JAK-interacting methyl ester derivative, this benzoyl amide analog can be screened against JAK family kinases as part of an exploratory kinase inhibitor program. It offers a novel chemotype distinct from conventional pyrimidine-based JAK inhibitors, potentially overcoming resistance or selectivity challenges .

Quote Request

Request a Quote for 8-benzoyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.